molecular formula C7H6N2Se B1633961 4-Aminophenylselenocyanate

4-Aminophenylselenocyanate

Cat. No.: B1633961
M. Wt: 197.11 g/mol
InChI Key: UMRQUSGJQJGLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenylselenocyanate (CAS: Not explicitly provided; molecular formula: C₇H₆N₂Se) is an organoselenium compound featuring a phenyl ring substituted with an amino (-NH₂) group and a selenocyanate (-SeCN) group at the para position. This structure confers unique redox properties and biological activity, particularly in antitumoral and antiparasitic applications. The selenocyanate moiety enables participation in selenium-selenium bond formation, such as dimerization to bis(4-aminophenyl)diselenide under reductive conditions (e.g., NaBH₄) . Its synthesis often involves reactions of acyl chlorides with potassium selenocyanate, followed by coupling with amines or diselenides .

Properties

Molecular Formula

C7H6N2Se

Molecular Weight

197.11 g/mol

IUPAC Name

(4-aminophenyl) selenocyanate

InChI

InChI=1S/C7H6N2Se/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2

InChI Key

UMRQUSGJQJGLNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)[Se]C#N

Canonical SMILES

C1=CC(=CC=C1N)[Se]C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, chemical, and biological distinctions between 4-aminophenylselenocyanate and related compounds:

Compound Molecular Structure Key Functional Groups Biological Activity Chemical Reactivity
This compound p-NH₂-C₆H₄-SeCN -NH₂, -SeCN Antitrypanosomal (IC₅₀: 0.8 µM vs. T. cruzi), autophagy inhibition Redox-active; forms diselenides via dimerization
Bis(4-aminophenyl)diselenide (p-NH₂-C₆H₄-Se)₂ -NH₂, -Se-Se- Antichagasic (superior to benznidazole in vivo) Less reactive than selenocyanate; stable diselenide bond
4-Aminophenylacetic acid p-NH₂-C₆H₄-CH₂COOH -NH₂, -COOH Intermediate in drug synthesis Carboxylic acid reactivity (e.g., esterification)
4-Aminobenzoic acid p-NH₂-C₆H₄-COOH -NH₂, -COOH Antimicrobial, sunscreen agent Acid-base reactions; limited redox activity
4-(Dimethylamino)phenyl isocyanate p-(CH₃)₂N-C₆H₄-NCO -N(CH₃)₂, -NCO Polymer precursor Reacts with amines/alcohols to form ureas/carbamates

Key Differences:

Functional Groups and Reactivity: this compound's -SeCN group enables redox-driven dimerization and participation in nucleophilic substitutions, unlike the carboxylate (-COOH) or isocyanate (-NCO) groups in analogs . Bis(4-aminophenyl)diselenide lacks the reactive selenocyanate but exhibits enhanced stability due to the diselenide bond, making it suitable for sustained drug release .

Biological Activity: Selenium-containing compounds (e.g., this compound) demonstrate superior antitrypanosomal activity compared to non-selenium analogs like 4-aminobenzoic acid. For example, compound 26 (a selenocyanate derivative) showed 10-fold higher efficacy than benznidazole (BZN) in reducing parasitemia in vivo . 4-Aminophenylacetic acid lacks the redox-active selenium, limiting its utility in mitochondrial-targeted therapies .

Structural Analogues: Replacing -SeCN with -COOH (as in 4-aminobenzoic acid) reduces lipid solubility and membrane permeability, critical for intracellular drug targeting . 4-(Dimethylamino)phenyl isocyanate’s -NCO group facilitates covalent bonding with biomolecules, but its toxicity profile differs significantly from selenium derivatives .

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